![molecular formula C8H8O3 B221964 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid CAS No. 160501-98-4](/img/structure/B221964.png)
5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid
Vue d'ensemble
Description
5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid, also known as CCF or CPFA, is a cyclic organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. Specifically, 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects
5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Additionally, 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been shown to have antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been shown to be relatively stable under a range of conditions. However, one limitation of using 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid in lab experiments is its low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several potential future directions for research on 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid. One area of interest is the development of 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid and its potential as a treatment for various diseases. Finally, the use of 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Applications De Recherche Scientifique
5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been investigated for its anti-inflammatory properties and potential as a treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
160501-98-4 |
|---|---|
Nom du produit |
5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid |
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-8(10)5-1-6-3-11-4-7(6)2-5/h3-5H,1-2H2,(H,9,10) |
Clé InChI |
YFWGABUVLNKLJQ-UHFFFAOYSA-N |
SMILES |
C1C(CC2=COC=C21)C(=O)O |
SMILES canonique |
C1C(CC2=COC=C21)C(=O)O |
Synonymes |
4H-Cyclopenta[c]furan-5-carboxylicacid,5,6-dihydro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

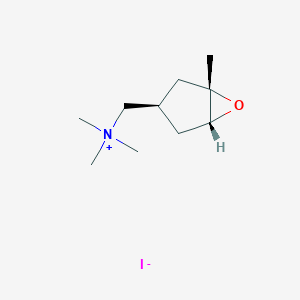
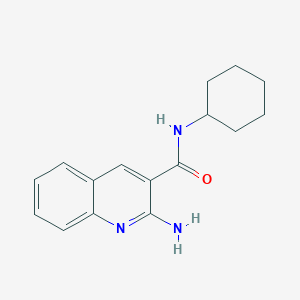
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
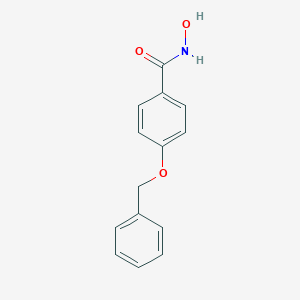
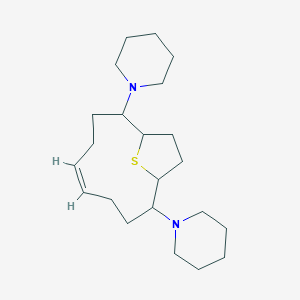
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
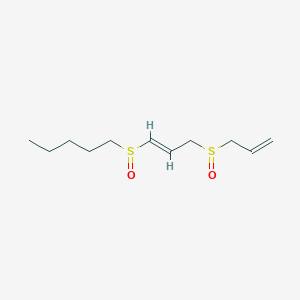
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)

![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
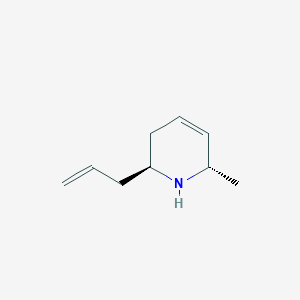
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)